2-Morpholinooxazole-4-carboxylic acid

Medicinal Chemistry Organic Synthesis Amide Coupling

Researchers requiring a reliable 2-morpholinooxazole-4-carboxylic acid source for SAR studies often face inconsistent purity. BenchChem solves this with batch-to-batch consistency. - Direct precursor for oxazole-4-carboxamide libraries targeting kinases (e.g., TYK2/JAK1, IC50 13/59 nM). - Bifunctional scaffold for fragment-based drug discovery and MOF synthesis with enhanced solubility. - 95%+ purity, cool/dry storage, ambient shipping.

Molecular Formula C8H10N2O4
Molecular Weight 198.178
CAS No. 955401-70-4
Cat. No. B2632918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholinooxazole-4-carboxylic acid
CAS955401-70-4
Molecular FormulaC8H10N2O4
Molecular Weight198.178
Structural Identifiers
SMILESC1COCCN1C2=NC(=CO2)C(=O)O
InChIInChI=1S/C8H10N2O4/c11-7(12)6-5-14-8(9-6)10-1-3-13-4-2-10/h5H,1-4H2,(H,11,12)
InChIKeyBHPWKUCWMWCLOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Morpholinooxazole-4-carboxylic Acid (CAS 955401-70-4): Core Heterocyclic Scaffold and Synthetic Intermediate


2-Morpholinooxazole-4-carboxylic acid (CAS 955401-70-4) is a bifunctional heterocyclic building block comprising a morpholine ring linked at the 2-position of an oxazole-4-carboxylic acid core . With a molecular formula of C8H10N2O4 and molecular weight of 198.18 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, providing both a carboxylic acid handle for amide/ester coupling and a morpholino group that imparts favorable physicochemical properties including enhanced aqueous solubility and modulated lipophilicity . The compound is commercially available from multiple vendors with reported purity specifications ranging from 95% to 98%, and is routinely utilized as a core scaffold for constructing more complex pharmacologically active molecules .

Why Generic Substitution of 2-Morpholinooxazole-4-carboxylic Acid Is Scientifically Invalid


2-Morpholinooxazole-4-carboxylic acid cannot be trivially substituted with structurally similar oxazole-4-carboxylic acid derivatives due to critical differences in both synthetic utility and downstream molecular properties. While unsubstituted oxazole-4-carboxylic acid (CAS 23012-13-7, MW 113.07) lacks the morpholine moiety entirely, positional isomers such as 5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid (CAS 865471-45-0) differ in the attachment site and spatial orientation of the morpholine group, which profoundly affects metal coordination geometry, hydrogen-bonding networks, and the resulting physicochemical profile of derived compounds . Furthermore, substitution at the 2-position (versus the 4- or 5-position) of the oxazole ring generates a distinct electronic environment that alters the reactivity of the carboxylic acid group toward amide bond formation and influences the conformational preferences of downstream amide/ester products . These structural nuances translate into non-interchangeable synthetic outcomes and divergent biological activities in the final target molecules, making the specific 2-morpholino-4-carboxylic acid substitution pattern essential for reproducing published synthetic routes and maintaining consistency in structure-activity relationship (SAR) studies .

2-Morpholinooxazole-4-carboxylic Acid (955401-70-4): Quantitative Differentiation Evidence Guide


Carboxylic Acid Functional Handle: Synthetic Utility Versus Non-Carboxylic Acid Morpholinooxazole Analogs

2-Morpholinooxazole-4-carboxylic acid contains a free carboxylic acid group at the oxazole 4-position, enabling direct amide coupling and esterification reactions without requiring additional deprotection or oxidation steps. This contrasts with the ethyl ester derivative (ethyl 2-morpholinooxazole-4-carboxylate), which necessitates saponification or alternative activation strategies prior to carboxylic acid functionalization, adding one or more synthetic steps and introducing variability in yield and purity . The presence of the carboxylic acid handle directly on the commercially available building block reduces synthetic step count by at least one transformation compared to ester-protected analogs, translating to approximately 10-30% time savings in multi-step synthetic sequences and reducing cumulative yield losses associated with additional protection/deprotection chemistry .

Medicinal Chemistry Organic Synthesis Amide Coupling

Regioisomeric Differentiation: 2-Morpholino Versus 5-Morpholino Oxazole Substitution Patterns

2-Morpholinooxazole-4-carboxylic acid positions the morpholine substituent at the oxazole 2-position, whereas regioisomeric compounds such as 5-morpholin-4-yl-2-phenyl-oxazole-4-carboxylic acid ethyl ester place the morpholine group at the 5-position . This regioisomeric difference fundamentally alters the vector of the morpholine moiety relative to the carboxylic acid group. In metal-organic framework (MOF) applications and coordination chemistry, the 2-substitution pattern provides a different bite angle and coordination geometry compared to 4- or 5-substituted analogs, affecting metal binding affinity and resulting framework topology . In medicinal chemistry SAR studies, the 2-morpholino configuration has been preferentially incorporated into pharmacologically active compounds, with the specific substitution pattern influencing target binding orientation and selectivity profiles [1].

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Morpholine-Containing Scaffold: Physicochemical Property Differentiation from Non-Morpholino Oxazole Analogs

The incorporation of the morpholine ring into the oxazole-4-carboxylic acid scaffold at the 2-position introduces distinct physicochemical properties compared to unsubstituted oxazole-4-carboxylic acid (CAS 23012-13-7, MW 113.07). The morpholine group contributes to enhanced aqueous solubility through its basic tertiary amine (calculated pKa of morpholine ~8.3-8.5), which can be protonated under physiological pH conditions, and modulates logP through balanced hydrophilic-hydrophobic character . Unsubstituted oxazole-4-carboxylic acid lacks this solubilizing functionality, limiting its utility as a standalone building block for generating drug-like molecules with favorable pharmacokinetic profiles . Morpholine-containing oxazole derivatives have been extensively investigated for their ability to modulate enzyme activity and enhance binding affinity, with the morpholine group recognized as a privileged structure in medicinal chemistry for improving bioavailability and target engagement .

Physicochemical Properties Drug-Likeness Solubility Enhancement

Commercial Purity Specifications: Vendor-Dependent Quality Differentiation

Commercial availability of 2-morpholinooxazole-4-carboxylic acid (CAS 955401-70-4) varies by vendor purity specification and supporting analytical documentation. Bidepharm supplies the compound at 96% purity with batch-specific quality control documentation including NMR, HPLC, and GC analysis reports upon request . AK Scientific offers the compound at 95% minimum purity specification with full quality assurance backing and SDS documentation . Leyan provides the compound at 98% purity (Product No. 1750537), representing the highest commercially reported purity specification among identified vendors . MolCore supplies the compound at NLT 97% purity with ISO certification compliance . The availability of verified analytical documentation varies significantly between suppliers, with some offering comprehensive batch-specific characterization while others provide only minimum purity claims without supporting spectral data.

Quality Control Procurement Analytical Chemistry

Optimal Research and Industrial Application Scenarios for 2-Morpholinooxazole-4-carboxylic Acid (CAS 955401-70-4)


Medicinal Chemistry: Synthesis of Morpholine-Containing Oxazole-Based Kinase Inhibitors and GPCR Ligands

2-Morpholinooxazole-4-carboxylic acid serves as a direct precursor for constructing oxazole-4-carboxamide derivatives via amide coupling with diverse amine building blocks. This scaffold is directly relevant to the synthesis of compounds analogous to SAR-20347 (a TYK2/JAK1-selective inhibitor with IC50 = 13 nM/TYK2 and 59 nM/JAK1) and other pharmacologically active oxazolecarboxamides . The free carboxylic acid functionality eliminates the need for ester hydrolysis prior to coupling, enabling one-step diversification into amide libraries for SAR exploration in kinase inhibition, GPCR modulation, and anti-inflammatory target programs [1].

Organic Synthesis: Building Block for Heterocyclic Scaffold Diversification and Fragment-Based Drug Discovery

The compound functions as a versatile heterocyclic intermediate for synthesizing more complex molecular architectures through derivatization of both the carboxylic acid group and potential modifications of the morpholine ring. Its bifunctional nature (carboxylic acid handle plus morpholino group) makes it suitable for fragment-based drug discovery (FBDD) campaigns where the morpholinooxazole core serves as a privileged fragment for hit identification and lead optimization. The compound is recognized in vendor documentation as a versatile small molecule scaffold for generating diverse chemical libraries .

Coordination Chemistry and Materials Science: Metal-Organic Framework (MOF) Precursor

Oxazole-4-carboxylic acid derivatives have established utility as metal-organic framework (MOF) building blocks due to their ability to coordinate metal ions through both the oxazole nitrogen and carboxylate oxygen atoms . The 2-morpholino substitution introduces additional coordination possibilities via the morpholine nitrogen, potentially enabling the construction of MOFs with novel topologies, enhanced porosity, and tunable properties. The morpholine group also contributes to framework solubility and processability, facilitating solution-phase MOF synthesis and post-synthetic modification strategies.

Pharmaceutical Research: Construction of Antimicrobial and Anti-Inflammatory Compound Libraries

Oxazole-based compounds have been extensively studied for antimicrobial, anti-inflammatory, and anticancer properties, with morpholine incorporation specifically investigated for enhancing enzyme inhibitory activity and binding affinity . 2-Morpholinooxazole-4-carboxylic acid serves as an entry point for synthesizing analogs of known bioactive oxazole derivatives, including oxazolecarboxamide-substituted compounds that have demonstrated activity in thromboxane receptor antagonism and thromboxane synthase inhibition, as well as inosine monophosphate dehydrogenase inhibition [2]. The scaffold's documented presence in patent literature for therapeutic applications further supports its relevance in pharmaceutical R&D programs targeting inflammatory diseases, autoimmune conditions, and infectious diseases [3].

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